molecular formula C18H21F3N2O3 B2413385 tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2197054-17-2

tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B2413385
CAS RN: 2197054-17-2
M. Wt: 370.372
InChI Key: JFQHYVYWOOMUHY-UHFFFAOYSA-N
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Description

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity .


Synthesis Analysis

Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives that have bioactivity against various diseases . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century .


Molecular Structure Analysis

Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, spiroindole and spirooxindole scaffolds have become biological targets .


Chemical Reactions Analysis

Spirocyclic systems can also be used as synthetic precursors for the production of various types of medicines .

Scientific Research Applications

  • Efficient Synthesis Approaches :

    • Teng, Zhang, and Mendonça (2006) developed an efficient and scalable synthesis approach for a spirocyclic oxindole analogue, which is closely related to the compound . This process involves key steps like dianion alkylation and cyclization, achieving a 35% overall yield over eight steps without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).
  • Novel Synthetic Routes :

    • Freund and Mederski (2000) reported a convenient synthetic route to the spiro[indole-3,4'-piperidin]-2-one system, using a three-step high-yielding process. This involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis as the key reaction (Freund & Mederski, 2000).
  • Template Synthesis for GPCR Targets :

    • Xie, Huang, Fang, and Zhu (2004) developed a simple synthetic route to prepare derivatives of 1′-H-spiro(indoline-3,4′-piperidine), which can be utilized as templates to synthesize compounds for GPCR targets. This involves dialkylation, deprotection of Boc, and cyclization, achieving significant yields (Xie, Huang, Fang, & Zhu, 2004).
  • Catalysis and Asymmetric Synthesis :

    • Sugimoto, Mori, Kato, Yasui, Xu, Tan, Odagi, and Nagasawa (2023) reported on the use of a guanidinium hypoiodite catalyst for an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls. This method provides a pathway to synthesize optically active spiro[indoline-3,4'-piperidines], a core structure similar to the compound of interest (Sugimoto et al., 2023).
  • Pharmacological and Antitumor Potential :

    • Li, Wu, Tian, Zhang, and Wu (2013) designed and synthesized a series of novel compounds using a similar spiro[indoline-3,4'-piperidine]-2-one structure, demonstrating their potential in pharmacological and antitumor assays. This highlights the relevance of such compounds in medicinal chemistry (Li, Wu, Tian, Zhang, & Wu, 2013).
  • Diverse Bioactivities and Synthesis Strategies :

    • Liang, Pang, Ji, Zhuang, Li, Xie, Yang, Cheng, Lin, and Liu (2020) developed a synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl)carbamates, significant structural scaffolds in polycyclic indole alkaloids with a variety of bioactivities. This research underscores the broad potential applications of similar spirocyclic structures (Liang et al., 2020).

Mechanism of Action

For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition, and Pteropodine and Isopteropodine dampen the operation of muscarinic serotonin receptors .

Future Directions

The future directions in the field of spiroindole and spirooxindole scaffolds involve discovering novel therapeutic candidate molecules . This involves the development of new synthetic procedures and the exploration of their bioactivity against various diseases .

properties

IUPAC Name

tert-butyl 2-oxo-5-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-8-6-17(7-9-23)12-10-11(18(19,20)21)4-5-13(12)22-14(17)24/h4-5,10H,6-9H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQHYVYWOOMUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C(F)(F)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

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